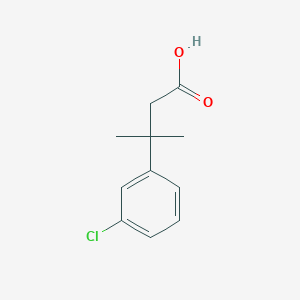

3-(3-Chlorophenyl)-3-methylbutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-11(2,7-10(13)14)8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRFINHMOKEDOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Stability Profiling: 3-(3-Chlorophenyl)-3-methylbutanoic Acid

This is an in-depth technical guide on the thermodynamic stability profiling of 3-(3-Chlorophenyl)-3-methylbutanoic acid (CAS 4094-61-5). This document is structured for researchers and drug development scientists, focusing on the physicochemical principles, experimental workflows, and data interpretation required to establish the stability profile of this specific structural class (quaternary benzylic carboxylic acids).

Executive Summary

This compound represents a critical structural motif in medicinal chemistry, often utilized as a lipophilic linker or a bioisostere for bulky hydrophobic groups. Its stability profile is governed by the quaternary benzylic center at the C3 position, which imparts significant resistance to oxidative degradation compared to its tertiary analogs. However, this steric bulk also influences its solid-state thermodynamics, leading to potential polymorphism that must be controlled during API (Active Pharmaceutical Ingredient) development.

This guide details the thermodynamic and kinetic stability of the compound, providing specific protocols for solid-state characterization (DSC, XRPD) and forced degradation studies (HPLC-UV/MS).

Chemical Identity & Structural Logic

Molecule Profile

-

IUPAC Name: this compound

-

CAS Number: 4094-61-5

-

Molecular Formula: C₁₁H₁₃ClO₂

-

Molecular Weight: 212.67 g/mol

-

Key Structural Features:

-

Quaternary Center (C3): The carbon atom at position 3 is bonded to two methyl groups (one from the isovaleric backbone, one substituent) and the 3-chlorophenyl ring. This quaternary nature blocks benzylic oxidation.

-

Carboxylic Acid Tail: Provides a handle for salt formation but introduces dimerization in the solid state via hydrogen bonding.

-

3-Chlorophenyl Ring: The electron-withdrawing chlorine atom at the meta position deactivates the ring against electrophilic attack but increases lipophilicity (LogP).

-

Theoretical Stability Implications

| Feature | Stability Implication |

| Quaternary Benzylic C | High Oxidative Stability. Unlike tertiary benzylic centers (e.g., ibuprofen), this molecule lacks an abstractable hydrogen atom, preventing radical propagation. |

| Carboxylic Acid | Dimerization Risk. In non-polar solvents and solid state, forms stable cyclic dimers. High melting point expected relative to esters. |

| Beta-Position | Thermal Stability. Lacks |

| Chlorine Substituent | Photostability Concern. Potential for homolytic C-Cl bond cleavage under high-intensity UV (photodehalogenation). |

Solid-State Thermodynamics (Polymorphism)

The thermodynamic stability of the solid form is the primary concern for drug development. This compound is prone to conformational polymorphism due to the rotation of the phenyl ring relative to the aliphatic chain.

Polymorph Screening Protocol

To identify the thermodynamically stable form (Form I) vs. metastable kinetic forms (Form II, III), a rigorous slurry equilibration method is required.

Protocol: Slurry Equilibration

-

Preparation: Suspend excess solid (~500 mg) in 5 mL of diverse solvents (e.g., Water:Methanol 90:10, Isopropyl Acetate, Heptane).

-

Equilibration: Stir at two temperatures (5°C and 40°C) for 14 days. This allows the system to overcome kinetic barriers and settle into the global thermodynamic minimum.

-

Analysis: Filter and analyze wet cake by XRPD (X-Ray Powder Diffraction) to prevent phase transition during drying.

-

Outcome: The form persisting after 14 days at the highest temperature is typically the thermodynamically stable polymorph.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) distinguishes enantiotropic vs. monotropic relationships between polymorphs.

-

Melting Point (Predicted): ~60–80°C (Based on structural analogs like 3-methyl-3-phenylbutanoic acid).

-

Endotherms: Look for a small endotherm followed by an exotherm (recrystallization) before the main melting peak, indicating a metastable form converting to a stable one.

Chemical Stability & Forced Degradation

While the molecule is robust, regulatory guidelines (ICH Q1A) require demonstrating stability under stress.

Degradation Pathways

The following diagram illustrates the theoretical degradation logic for this molecule.

Caption: Predicted degradation pathways. The quaternary center blocks standard oxidation (Green), while UV light poses a risk of dechlorination (Red).

Forced Degradation Protocol (HPLC)

Objective: Validate a stability-indicating method.

| Stress Condition | Reagent/Condition | Duration | Target Degradation |

| Acid Hydrolysis | 1N HCl, 60°C | 24 Hours | < 5% (Stable) |

| Base Hydrolysis | 1N NaOH, 60°C | 24 Hours | < 5% (Stable) |

| Oxidation | 3% H₂O₂, RT | 24 Hours | < 2% (Resistant) |

| Photostability | 1.2 million lux hours | 1 Cycle | Check for Des-chloro analog |

| Thermal | 80°C (Solid State) | 7 Days | Check for dimerization/anhydrides |

Experimental Workflow: Stability Assessment

The following Graphviz diagram outlines the decision tree for establishing the stability profile.

Caption: Integrated workflow for thermodynamic and kinetic stability assessment of the API.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

-

Hilfiker, R. (2006). Polymorphism in the Pharmaceutical Industry. Wiley-VCH. (Authoritative text on slurry equilibration and thermodynamic stability of solids). Link

- Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc.

-

Sigma-Aldrich. (2024). Product Specification: this compound (CAS 4094-61-5). (Source for chemical identity and availability). Link

A Comprehensive Technical Guide to the Synthesis of 3-(3-Chlorophenyl)-3-methylbutanoic Acid

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3-(3-Chlorophenyl)-3-methylbutanoic acid, a substituted γ-aryl carboxylic acid. While not a widely commercialized end-product itself, its structure represents a valuable scaffold and intermediate in the fields of medicinal chemistry and agrochemical development.[1] This document moves beyond a simple recitation of protocols to deliver a foundational understanding of the strategic and mechanistic considerations inherent in its synthesis. We will dissect plausible retrosynthetic pathways, detail robust synthetic methodologies with step-by-step protocols, and discuss the critical aspects of reaction causality and product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the principles behind constructing this and similar quaternary aryl-alkanoic acid structures.

Part 1: Strategic Design & Retrosynthetic Analysis

The history of this compound is not one of a singular, celebrated discovery, but is intertwined with the development of fundamental carbon-carbon bond-forming reactions that are the bedrock of modern organic synthesis. The challenge in constructing this molecule lies in the creation of a sterically hindered quaternary carbon center attached to an aromatic ring. A logical retrosynthetic analysis is the most effective way to approach this synthetic problem.

Our primary disconnection strategy targets the bond between the aromatic ring and the quaternary carbon. This is the most logical and powerful approach as it breaks the molecule down into readily available or easily synthesized precursors. A secondary disconnection considers the installation of the carboxylic acid functionality at a later stage.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals two primary strategic pathways:

-

Conjugate Addition: Utilizing an aryl nucleophile (like a Grignard reagent) to perform a 1,4-Michael addition on an α,β-unsaturated ester, followed by hydrolysis.

-

Grignard Carboxylation / Nitrile Hydrolysis: Constructing the carbon skeleton first to create a suitable alkyl halide, which is then converted to the carboxylic acid.

Part 2: Core Synthetic Methodologies

We will now explore the most robust and field-proven synthetic routes derived from our retrosynthetic analysis. The causality behind reagent and condition selection is emphasized to provide a deeper, more practical understanding.

Methodology A: Organometallic Conjugate Addition

This is arguably the most elegant and efficient route. It forms the key aryl-quaternary carbon bond directly. The use of an organocuprate (Gilman reagent), prepared in situ from an organolithium or Grignard reagent, is often preferred for conjugate additions to minimize undesired 1,2-addition to the carbonyl group.

Workflow Overview:

Caption: Workflow for the Conjugate Addition pathway.

Detailed Experimental Protocol (Methodology A):

-

Preparation of 3-Chlorophenylmagnesium Bromide: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a solution of 1-bromo-3-chlorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF). Initiate the reaction with a heat gun or a crystal of iodine if necessary. Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

-

Formation of the Organocuprate and Conjugate Addition: Cool the Grignard solution to -20 °C. In a separate flask, suspend copper(I) iodide (CuI, 1.1 eq) in anhydrous THF and cool to -20 °C. Slowly transfer the Grignard solution to the CuI suspension via cannula. Stir the resulting dark mixture for 30 minutes. To this cuprate solution, add a solution of methyl methacrylate (1.0 eq) in THF dropwise, maintaining the temperature below -15 °C. Allow the reaction to stir for 2-3 hours as it slowly warms to room temperature.

-

Workup and Ester Isolation: Quench the reaction by slowly pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate ester, methyl 3-(3-chlorophenyl)-3-methylbutanoate.

-

Saponification: Dissolve the crude ester in a mixture of methanol and water. Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 4-6 hours.

-

Final Isolation: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. Carefully acidify the aqueous layer to pH ~2 with concentrated hydrochloric acid (HCl), which will precipitate the product. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) can be performed for further purification.

Causality and Expertise Insights:

-

Why Anhydrous Conditions? Grignard reagents are powerful bases and nucleophiles that react violently with protic sources like water.[2] All glassware must be oven- or flame-dried, and all solvents must be anhydrous.

-

Why a Cuprate? Grignard reagents can act as hard nucleophiles and attack the carbonyl carbon (1,2-addition). Converting to a softer organocuprate reagent strongly favors the desired 1,4-conjugate addition to the β-carbon of the unsaturated ester.

-

Why NH₄Cl Quench? Ammonium chloride is a mild acid, sufficient to destroy any remaining organometallic reagents without causing unwanted side reactions, such as hydrolysis of the ester product.

Methodology B: Grignard Reagent Carboxylation

This classical approach involves forming the carbon skeleton first, creating a neopentyl-type halide, and then converting this into the carboxylic acid. This route is often more laborious but is a fundamental alternative.

Workflow Overview:

-

Synthesis of Precursor: 3-(3-chlorophenyl)-3-methylbutan-1-ol is synthesized via the reaction of 3-chlorophenylmagnesium bromide with isobutylene oxide.

-

Halogenation: The alcohol is converted to the corresponding bromide (e.g., using PBr₃ or HBr).

-

Grignard Formation & Carboxylation: The resulting alkyl bromide is used to form a new Grignard reagent, which is then reacted with carbon dioxide.[3]

-

Workup: Acidification yields the final product.

Detailed Experimental Protocol (Step 3 & 4):

-

Grignard Formation: Prepare the Grignard reagent from 1-bromo-3-(3-chlorophenyl)-3-methylbutane (1.0 eq) and magnesium turnings (1.2 eq) in anhydrous diethyl ether following the procedure described in Methodology A.

-

Carboxylation: Crush a large excess of dry ice (solid CO₂) in a separate, dry flask and cover it with anhydrous diethyl ether. While vigorously stirring, slowly transfer the prepared Grignard solution via cannula onto the dry ice slurry. A vigorous reaction will occur. Allow the mixture to warm to room temperature as the CO₂ sublimes.

-

Workup and Isolation: Slowly add dilute HCl (e.g., 2 M) to the reaction mixture until the solution is acidic and all magnesium salts have dissolved. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Purify by recrystallization.

Mechanism of Carboxylation:

Caption: Nucleophilic attack on CO₂ by the Grignard reagent.

Causality and Expertise Insights:

-

Why Dry Ice? Solid CO₂ provides a cold, high-concentration source of the electrophile and helps to control the exothermicity of the reaction. It must be free of condensed water ice.[2]

-

Order of Addition: Adding the Grignard reagent to an excess of dry ice is crucial. The reverse addition can lead to the formation of a ketone byproduct, where the initially formed carboxylate is attacked by a second equivalent of the Grignard reagent.

Part 3: Comparison of Synthetic Routes

| Feature | Methodology A (Conjugate Addition) | Methodology B (Grignard Carboxylation) |

| Overall Step Count | Fewer steps (typically 3-4 from aryl halide) | More steps (requires precursor synthesis) |

| Key Reagents | Mg, CuI, α,β-Unsaturated Ester, NaOH | Mg, Isobutylene Oxide, PBr₃, CO₂ |

| Convergence | More convergent and efficient | Linear and less atom-economical |

| Key Challenges | Ensuring 1,4- vs 1,2-addition; preparation of cuprate | Synthesis of the neopentyl-type halide precursor can be challenging |

| Recommendation | Preferred for laboratory and process scale | A viable, classical alternative |

Part 4: Analytical Characterization

Proper characterization is essential to confirm the structure and purity of the final product. The following data are expected for this compound.

| Technique | Expected Observations |

| ¹H NMR | - A singlet (~1.4-1.6 ppm, 6H) for the two equivalent methyl groups.- A singlet (~2.6-2.8 ppm, 2H) for the methylene (CH₂) group adjacent to the carboxyl group.- A multiplet pattern in the aromatic region (~7.2-7.4 ppm, 4H) characteristic of a 1,3-disubstituted benzene ring.- A broad singlet (>10 ppm, 1H) for the acidic carboxylic acid proton, which is D₂O exchangeable. |

| ¹³C NMR | - Signals for the two methyl carbons.- A signal for the quaternary carbon.- A signal for the methylene carbon.- Four distinct signals in the aromatic region (two substituted, two unsubstituted carbons).- A signal for the carbonyl carbon (~175-180 ppm). |

| IR Spectroscopy | - A very broad O-H stretch from ~2500-3300 cm⁻¹.- A strong, sharp C=O stretch from ~1700-1725 cm⁻¹.[4]- C-H stretching bands for the alkyl groups below 3000 cm⁻¹. |

| Mass Spec (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight (212.68 g/mol ).- A characteristic isotope pattern for one chlorine atom (M+2 peak is ~1/3 the height of M⁺).- Fragmentation patterns corresponding to the loss of the carboxyl group (-45 amu) and other fragments. |

Conclusion

The synthesis of this compound is a practical exercise in advanced organic synthesis, requiring careful strategic planning and execution. While multiple pathways exist, the organocuprate-mediated conjugate addition route stands out for its efficiency and convergence. The principles discussed—retrosynthetic logic, control of reactivity (hard vs. soft nucleophiles), and the fundamentals of organometallic reactions—are broadly applicable to the synthesis of a wide range of complex organic molecules. This guide provides the necessary theoretical foundation and practical protocols for researchers to confidently approach the synthesis of this and related compounds.

References

- Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.

-

Methods of Preparation of Carboxylic Acids. GeeksforGeeks. [Link]

-

United States Patent (19). Googleapis.com. [Link]

- United States P

-

Methods of Preparation of Carboxylic Acids. BYJU'S. [Link]

-

20.5 Preparing Carboxylic Acids. OpenStax. [Link]

-

in the united states patent and trademark office. Regulations.gov. [Link]

-

Preparing Carboxylic Acids: Description & Methods. Study.com. [Link]

-

Isovaleric acid. Wikipedia. [Link]

- CN103360228A - Preparation method of amfebutamone intermediate m-chlorophenylacetone.

-

Preparation of Carboxylic Acids. Chemistry Steps. [Link]

-

3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... ResearchGate. [Link]

-

Butanoic acid, 3-hydroxy-, methyl ester, (R) - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

(2RS)-2-(4-chlorophenyl)-3-methylbutanoic acid. AERU - University of Hertfordshire. [Link]

-

3-Methylbutanoic acid | CAS#:503-74-2. Chemsrc. [Link]

-

Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. [Link]

Sources

- 1. US5072037A - Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid - Google Patents [patents.google.com]

- 2. Methods of Preparation of Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]

- 3. 20.5 Preparing Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 4. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 3-(3-Chlorophenyl)-3-methylbutanoic acid as a Pharmaceutical Intermediate

Introduction: The Strategic Value of Substituted Phenylalkanoic Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the rational design of pharmaceutical intermediates is a cornerstone of efficient drug development. The 3-(3-chlorophenyl) moiety is a well-established pharmacophore present in a range of clinically significant drugs, particularly those targeting the central nervous system. Its inclusion can modulate lipophilicity, metabolic stability, and receptor binding interactions. This guide provides a comprehensive overview of the synthesis and potential applications of 3-(3-Chlorophenyl)-3-methylbutanoic acid , a versatile, yet underexplored, intermediate for the synthesis of novel therapeutic agents. While direct literature on this specific molecule is sparse, its structural motifs suggest significant potential as a precursor for analogues of existing drug classes, including anticonvulsants and antidepressants.

This document serves as a practical guide for researchers in drug discovery and process development, offering detailed, field-proven synthetic protocols and outlining a strategic application in the synthesis of a novel chemical entity. The methodologies presented are grounded in established chemical principles and draw from analogous transformations reported in peer-reviewed literature.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is critical for its effective use and for ensuring laboratory safety.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃ClO₂ | Calculated |

| Molecular Weight | 212.67 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Analogous Compounds |

| Solubility | Soluble in organic solvents (e.g., DCM, THF, Ethyl Acetate), sparingly soluble in water | General Carboxylic Acids |

| Safety | Handle with appropriate PPE (gloves, safety glasses, lab coat). Avoid inhalation of dust. | General Laboratory Practice |

Synthesis of this compound: A Detailed Protocol

The synthesis of the title compound can be efficiently achieved via a two-step process commencing with the readily available 3'-chloroacetophenone. The key transformation is a Reformatsky reaction, which is particularly well-suited for the creation of β-hydroxy esters from ketones.[1] Subsequent hydrolysis yields the desired carboxylic acid.

Synthetic Workflow Overview

Caption: Synthetic pathway for this compound.

Part 1: Reformatsky Reaction to Synthesize Ethyl 3-(3-chlorophenyl)-3-hydroxy-3-methylbutanoate

The Reformatsky reaction utilizes an organozinc reagent formed in situ from an α-halo ester and zinc metal. This reagent then adds to the carbonyl group of a ketone or aldehyde.[2]

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles |

| 3'-Chloroacetophenone | 154.59 | 10.0 g | 0.0647 |

| Ethyl bromoacetate | 167.00 | 16.2 g (1.5 eq) | 0.0970 |

| Zinc dust (<10 µm) | 65.38 | 7.6 g (1.8 eq) | 0.116 |

| Iodine | 253.81 | ~50 mg (catalyst) | - |

| Tetrahydrofuran (THF), anhydrous | - | 150 mL | - |

| Saturated NH₄Cl (aq) | - | 100 mL | - |

| Diethyl ether | - | 200 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Protocol:

-

Activation of Zinc: To a flame-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the zinc dust and a crystal of iodine. Heat the flask gently with a heat gun under a stream of inert gas (argon or nitrogen) until purple iodine vapors are observed. This process activates the zinc surface. Allow the flask to cool to room temperature.

-

Reaction Setup: Add 50 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 3'-chloroacetophenone (10.0 g) and ethyl bromoacetate (16.2 g) in 100 mL of anhydrous THF.

-

Initiation: Add approximately 10% of the solution from the dropping funnel to the stirred zinc suspension. The reaction mixture may need gentle warming to initiate the reaction, which is indicated by a slight exotherm and the disappearance of the iodine color.

-

Addition: Once the reaction has started, add the remainder of the solution dropwise at a rate that maintains a gentle reflux. The total addition time should be approximately 1-2 hours.

-

Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 1 hour to ensure complete consumption of the starting materials. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Slowly quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-hydroxy ester.

Part 2: Hydrolysis to this compound

The crude ester is hydrolyzed to the corresponding carboxylic acid using a standard saponification procedure.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles |

| Crude β-hydroxy ester | ~257.71 | ~16.7 g | 0.0647 |

| Sodium Hydroxide (NaOH) | 40.00 | 5.2 g (2.0 eq) | 0.130 |

| Ethanol | - | 100 mL | - |

| Water | - | 50 mL | - |

| 6M Hydrochloric Acid (HCl) | - | As needed | - |

| Ethyl Acetate | - | 200 mL | - |

Protocol:

-

Saponification: Dissolve the crude ethyl 3-(3-chlorophenyl)-3-hydroxy-3-methylbutanoate in 100 mL of ethanol in a 500 mL round-bottom flask. Add a solution of sodium hydroxide (5.2 g) in 50 mL of water.

-

Heating: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer visible.

-

Solvent Removal: Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~1-2 by the slow addition of 6M HCl. A white precipitate should form.

-

Extraction: Extract the acidified mixture with ethyl acetate (3 x 75 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Application Protocol: Synthesis of a Novel Anticonvulsant Candidate

The utility of this compound as a pharmaceutical intermediate can be demonstrated by its use in the synthesis of novel amide derivatives, which are a common feature in many centrally active agents. Drawing from the structural motifs of known anticonvulsants, we propose the synthesis of an amide with 4-aminopiperidine, a common scaffold in medicinal chemistry.

Application Workflow

Caption: Proposed synthesis of a novel anticonvulsant candidate.

Part 1: Formation of 3-(3-Chlorophenyl)-3-methylbutanoyl chloride

The carboxylic acid is first converted to the more reactive acid chloride.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles |

| This compound | 212.67 | 5.0 g | 0.0235 |

| Thionyl chloride (SOCl₂) | 118.97 | 3.1 mL (1.8 eq) | 0.0423 |

| Dichloromethane (DCM), anhydrous | - | 50 mL | - |

| Dimethylformamide (DMF) | - | 1 drop (catalyst) | - |

Protocol:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add this compound (5.0 g) and anhydrous DCM (50 mL).

-

Addition of Reagents: Add one drop of DMF, followed by the slow, dropwise addition of thionyl chloride (3.1 mL) at room temperature.

-

Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 2 hours. The reaction can be monitored by the cessation of gas evolution.

-

Isolation: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acid chloride is typically used in the next step without further purification.

Part 2: Amide Coupling

The crude acid chloride is reacted with a primary amine to form the final amide product.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles |

| Crude acid chloride | ~231.11 | ~5.4 g | 0.0235 |

| tert-butyl (piperidin-4-yl)carbamate | 200.28 | 4.7 g (1.0 eq) | 0.0235 |

| Triethylamine (TEA) | 101.19 | 7.2 mL (2.2 eq) | 0.0517 |

| Dichloromethane (DCM), anhydrous | - | 100 mL | - |

Protocol:

-

Reaction Setup: In a 250 mL flask, dissolve tert-butyl (piperidin-4-yl)carbamate (4.7 g) and triethylamine (7.2 mL) in anhydrous DCM (100 mL). Cool the solution in an ice bath.

-

Addition of Acid Chloride: Dissolve the crude acid chloride in 20 mL of anhydrous DCM and add it dropwise to the stirred amine solution over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the protected amide. Subsequent deprotection of the Boc group would yield the final amine, which can be converted to a pharmaceutically acceptable salt.

Conclusion

This compound represents a promising and versatile intermediate for the synthesis of novel drug candidates. The protocols detailed herein provide a reliable pathway for its synthesis and demonstrate its potential application in the development of new chemical entities with potential anticonvulsant properties. The inherent value of the 3-chlorophenyl scaffold in modulating pharmacological activity warrants further investigation into the derivatives accessible from this intermediate.

References

-

Reformatsky, S. Neue Synthese zweiatomiger Alkohole aus den Ketonen. Ber. Dtsch. Chem. Ges.1887 , 20 (1), 1210–1211. [Link]

Sources

Application Notes & Protocols: A Scalable Production Framework for 3-(3-Chlorophenyl)-3-methylbutanoic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the scalable synthesis of 3-(3-Chlorophenyl)-3-methylbutanoic acid, a key intermediate in various pharmaceutical development pipelines. The outlined process is designed for robustness, safety, and scalability, moving from laboratory-scale execution to pilot-plant and industrial production. The synthesis is presented in three main stages: the formation of a Grignard reagent, its subsequent reaction to form a tertiary alcohol, and the final oxidation to the target carboxylic acid. Each stage is accompanied by detailed protocols, safety considerations, and process control parameters.

I. Strategic Overview & Synthesis Rationale

The selected synthetic route for this compound is a three-step process designed for its reliability and use of readily available starting materials. This pathway offers a high degree of control at each stage, which is critical for ensuring product quality and process safety during scale-up.

Causality of Route Selection:

-

Convergent Synthesis: The chosen Grignard-based approach is a convergent synthesis, which is generally more efficient for large-scale production than linear syntheses.

-

Commercially Available Starting Materials: The primary starting materials, 1-bromo-3-chlorobenzene and acetone, are readily available in bulk, ensuring a stable supply chain for continuous manufacturing.

-

Well-Understood Chemistry: Grignard reactions and subsequent oxidations are well-established and extensively documented industrial processes, minimizing unforeseen challenges during scale-up.

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for this compound.

II. Starting Materials & Reagent Specifications

Successful and reproducible large-scale synthesis begins with well-characterized and high-purity starting materials. The following table outlines the required specifications for the key reagents in this process.

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity Specification | Key Safety Phrases |

| 1-Bromo-3-chlorobenzene | 108-37-2 | 191.45 | ≥99% | H315, H319 |

| Magnesium Turnings | 7439-95-4 | 24.31 | ≥99.9% | H228, H261[1][2][3] |

| Acetone | 67-64-1 | 58.08 | ≥99.5% (ACS Grade) | H225, H319, H336[4][5] |

| Jones Reagent (Chromic Acid) | 1333-82-0 (CrO3) | 99.99 (CrO3) | Prepared in situ | H271, H301, H311, H314, H317, H330, H334, H340, H350, H361, H372, H410[6][7][8] |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ≤0.005% water | H225, H319, H335 |

III. Detailed Experimental Protocols

Stage 1: Scalable Formation of (3-Chlorophenyl)magnesium bromide

Rationale: The formation of the Grignard reagent is the critical initiation step. The use of anhydrous conditions is paramount to prevent quenching of the highly reactive organometallic species.[9] Iodine is used as an activator to etch the passivating oxide layer on the magnesium turnings, exposing a fresh metallic surface for reaction.

Caption: Workflow for the formation of (3-Chlorophenyl)magnesium bromide.

Protocol:

-

Reactor Preparation: A suitable glass-lined or stainless steel reactor must be thoroughly dried and rendered inert by purging with dry nitrogen or argon. All transfer lines and addition funnels must also be dried and kept under a positive pressure of inert gas.

-

Reagent Charging: Charge the reactor with magnesium turnings (1.2 equivalents). Add a portion of the total required anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Activation: Add a single crystal of iodine to the stirred suspension of magnesium in THF. Gentle heating may be applied to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of gentle reflux.

-

Grignard Reagent Formation: A solution of 1-bromo-3-chlorobenzene (1.0 equivalent) in anhydrous THF is prepared in a separate, dry vessel. Once the Grignard reaction has been initiated, this solution is added dropwise to the reactor at a rate that maintains a controlled reflux. The reaction is exothermic, and external cooling may be necessary to manage the temperature.[10]

-

Reaction Completion: After the addition of the 1-bromo-3-chlorobenzene solution is complete, the reaction mixture is maintained at reflux until all the magnesium has been consumed. The resulting dark grey to brown solution of (3-chlorophenyl)magnesium bromide is then cooled and used directly in the next stage.

Stage 2: Synthesis of 2-(3-Chlorophenyl)propan-2-ol

Rationale: This step involves the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of acetone. The reaction is highly exothermic and requires careful temperature control to prevent side reactions. The work-up with aqueous ammonium chloride is a standard procedure to quench the reaction and precipitate magnesium salts, which can then be removed by filtration.

Caption: Workflow for the synthesis of 2-(3-Chlorophenyl)propan-2-ol.

Protocol:

-

Temperature Control: The solution of (3-chlorophenyl)magnesium bromide from Stage 1 is cooled to 0-5 °C in the reactor using a cooling jacket.

-

Acetone Addition: A solution of acetone (1.1 equivalents) in anhydrous THF is added slowly to the cooled Grignard reagent solution, maintaining the internal temperature below 10 °C.

-

Reaction and Monitoring: The reaction mixture is stirred at low temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride while maintaining cooling.

-

Work-up and Isolation: The resulting slurry is filtered to remove the precipitated magnesium salts. The organic phase is separated, and the aqueous phase is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-(3-chlorophenyl)propan-2-ol.[11]

Stage 3: Oxidation to this compound

Rationale: The oxidation of the tertiary alcohol to the corresponding carboxylic acid is achieved using Jones reagent. This strong oxidizing agent is effective for this transformation; however, it is highly toxic and corrosive, necessitating strict safety precautions.[6][7][8] The reaction is performed in acetone, which also serves as a solvent. The work-up procedure is designed to remove the chromium salts and isolate the carboxylic acid product.

Caption: Workflow for the oxidation to this compound.

Protocol:

-

Reaction Setup: The crude 2-(3-chlorophenyl)propan-2-ol from Stage 2 is dissolved in acetone in a reactor equipped with a mechanical stirrer, a thermometer, and an addition funnel. The solution is cooled to 0-5 °C.

-

Jones Reagent Addition: Jones reagent (prepared by dissolving chromium trioxide in sulfuric acid and water) is added dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic and produces a dark precipitate.

-

Reaction Monitoring: The reaction is monitored by TLC or HPLC until the starting alcohol is consumed.

-

Quenching: The excess oxidizing agent is quenched by the careful addition of isopropanol until the orange-brown color of Cr(VI) is no longer present, and a green precipitate of Cr(III) salts is formed.

-

Work-up and Purification: The mixture is filtered to remove the chromium salts. The filtrate is concentrated under reduced pressure to remove most of the acetone. The residue is taken up in water and extracted with a suitable organic solvent. The organic extracts are then washed, dried, and concentrated. The crude carboxylic acid can be purified by crystallization from a suitable solvent system (e.g., toluene/hexanes).[12]

IV. Process Safety & Hazard Management

The scalable production of this compound involves several hazardous materials and exothermic reactions, necessitating a robust process safety management plan.

| Stage | Hazard | Mitigation Strategy |

| Grignard Formation | Highly exothermic reaction, flammable solvent (THF), water-reactive reagents.[1][2] | - Use of a well-maintained reactor with efficient cooling. - Slow, controlled addition of reagents. - Strict adherence to anhydrous conditions. - Operation under an inert atmosphere. - Availability of Class D fire extinguishers. |

| Alcohol Synthesis | Exothermic reaction, handling of a large volume of Grignard reagent. | - Precise temperature control with a reliable cooling system. - Slow addition of acetone. - Quenching procedure performed at low temperature. |

| Oxidation | Use of highly toxic, corrosive, and carcinogenic Jones reagent.[6][7][8] | - All manipulations to be performed in a well-ventilated area with appropriate personal protective equipment (acid-resistant gloves, face shield, respirator). - A quenching protocol for excess Jones reagent must be in place. - Specific waste streams for chromium salts must be established. |

V. Analytical Quality Control

To ensure the quality and consistency of the final product, a comprehensive analytical quality control strategy should be implemented.

| Analysis | Method | Purpose |

| In-process Monitoring | TLC, GC | To monitor the progress of each reaction stage and ensure complete conversion of starting materials. |

| Intermediate Purity | GC-MS, NMR | To confirm the structure and assess the purity of the isolated 2-(3-chlorophenyl)propan-2-ol. |

| Final Product Purity | HPLC, GC | To determine the purity of the final this compound. A typical HPLC method would use a C18 column with a mobile phase of acetonitrile and water with a phosphoric or formic acid modifier.[13] |

| Structural Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry | To confirm the chemical structure of the final product. |

| Residual Solvents | Headspace GC | To quantify the levels of residual solvents from the synthesis and purification steps. |

VI. Waste Management & Disposal

A critical aspect of scalable chemical manufacturing is the responsible management of waste streams.

-

Organometallic Waste: Unreacted Grignard reagent and magnesium salts should be carefully quenched and disposed of in accordance with local regulations for hazardous waste.[14]

-

Solvent Waste: Waste solvents (THF, acetone, ethyl acetate, etc.) should be collected in separate, appropriately labeled containers and sent for incineration or recycling.

-

Chromium Waste: The chromium salts generated during the oxidation step are highly toxic and must be treated as hazardous waste. The waste should be collected in a designated container and disposed of by a licensed hazardous waste management company. The treatment often involves the reduction of any residual Cr(VI) to the less toxic Cr(III) before precipitation and disposal in a secure landfill.[15][16][17]

VII. References

-

ACETONE - SAFETY DATA SHEET. (2025, February 3). Retrieved from [Link]

-

Safety Data Sheet for Acetone - ChemSupply Australia. (n.d.). Retrieved from [Link]

-

Safety Data Sheet: Magnesium - Carl ROTH. (n.d.). Retrieved from [Link]

-

Magnesium Turnings and Foil - ESPI Metals. (n.d.). Retrieved from [Link]

-

1-Bromo-3-chlorobenzene | C6H4BrCl | CID 7928 - PubChem. (n.d.). Retrieved from [Link]

-

General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved from [Link]

-

Grignard Reaction. (n.d.). Retrieved from [Link]

-

Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.). Retrieved from [Link]

-

Process for purification of aryl carboxylic acids - Google Patents. (n.d.). Retrieved from

-

PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Chromium - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

-

US20100174111A1 - Process for purification of aryl carboxylic acids - Google Patents. (n.d.). Retrieved from

-

General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved from [Link]

-

Alcohol oxidation - Wikipedia. (n.d.). Retrieved from [Link]

-

Disposal of highly toxic waste chromium solutions - E3S Web of Conferences. (n.d.). Retrieved from [Link]

-

oxidation of alcohols - Chemguide. (n.d.). Retrieved from [Link]

-

Chromic Acid Solution - Safety Data Sheet. (2015, December 16). Retrieved from [Link]

-

Safe disposal and re-use of chromium rich waste materials - ResearchGate. (n.d.). Retrieved from [Link]

-

Separation of Butanoic acid, 3-methyl-, methyl ester on Newcrom R1 HPLC column. (2018, February 16). Retrieved from [Link]

-

CHROME WASTE WASTEREATMENT - Sensorex. (n.d.). Retrieved from [Link]

-

-

The Grignard Reaction. (n.d.). Retrieved from [Link]

-

-

Enhanced irreversible stabilisation of hexavalent chromium in field-scale industrial waste disposal - RSC Publishing. (2025, March 3). Retrieved from [Link]

-

Organic reactions: Oxidation - Student Academic Success - Monash University. (2025, June 15). Retrieved from [Link]

-

Synthesis of carboxylic acids by oxidation of alcohols - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

-

Grignard Reaction - Web Pages. (n.d.). Retrieved from [Link]

-

-

SOP: CRYSTALLIZATION - UCT Science. (n.d.). Retrieved from [Link]

-

Chromic Acid, 10% MSDS - West Liberty University. (2005, October 10). Retrieved from [Link]

-

Grignard Reaction. (n.d.). Retrieved from [Link]

-

5 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

CN103728389A - Method for determining butyric acid and sodium butyrate by HPLC (High Performance Liquid Chromatography) - Google Patents. (n.d.). Retrieved from

-

Oxidation of Alcohols (AQA A Level Chemistry): Revision Note - Save My Exams. (2024, October 27). Retrieved from [Link]

-

No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application - SHIMADZU CORPORATION. (n.d.). Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. Magnesium Turnings and Foil - ESPI Metals [espimetals.com]

- 4. rcilabscan.com [rcilabscan.com]

- 5. chemsupply.com.au [chemsupply.com.au]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. senturyreagents.com [senturyreagents.com]

- 8. fishersci.com [fishersci.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. d.web.umkc.edu [d.web.umkc.edu]

- 11. community.wvu.edu [community.wvu.edu]

- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 13. CN103728389A - Method for determining butyric acid and sodium butyrate by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]

- 14. carlroth.com [carlroth.com]

- 15. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. e3s-conferences.org [e3s-conferences.org]

- 17. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Removing impurities from crude 3-(3-Chlorophenyl)-3-methylbutanoic acid

Technical Support Center: Advanced Purification Strategies Subject: 3-(3-Chlorophenyl)-3-methylbutanoic acid (Crude Workup & Impurity Removal) Ticket ID: #PUR-3CPMBA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Meta" Challenge

Welcome to the technical support hub. You are likely dealing with This compound , a beta-substituted aryl-alkanoic acid.

The Core Problem: Unlike its para-substituted isomer (which crystallizes readily due to symmetry), the meta-substituted isomer often suffers from low melting points and a tendency to "oil out" during crystallization. Furthermore, if your synthesis involved Friedel-Crafts alkylation, your crude material likely contains significant amounts of the para-isomer (4-chlorophenyl analog) due to the ortho/para directing nature of the chlorine substituent, alongside unreacted 3,3-dimethylacrylic acid or oligomers.

This guide moves beyond basic filtration, offering a tiered purification strategy designed to isolate the meta-isomer in high purity (>98%).

Phase 1: Diagnostic & Chemical Debris Removal

User Question: My crude product is a dark, viscous oil. Standard recrystallization isn't working. How do I start?

Technical Response:

Do not attempt crystallization on a crude dark oil. You must first perform a "Chemical Scrub" using a pH-swing extraction. This exploits the acidity of the carboxylic acid (

Protocol A: The pH-Swing Extraction (The "Rough Cut")

-

Dissolution: Dissolve the crude oil in MTBE (Methyl tert-butyl ether) or Ethyl Acetate . Avoid Dichloromethane (DCM) if possible, as it often forms emulsions with basic water.

-

Basification: Extract the organic layer with 10% aqueous NaOH or saturated

.-

Mechanism:[1] This deprotonates the acid, moving it into the aqueous phase as the sodium salt (R-COO⁻ Na⁺).

-

Critical Step: The impurities (dimers, starting chlorobenzene derivatives) remain in the organic layer.

-

-

Partition Wash: Wash the aqueous layer (containing your product) twice with fresh MTBE. Discard these organic washes.

-

Acidification: Cool the aqueous layer to 0-5°C. Slowly acidify with 6N HCl to pH 1-2.

-

Observation: The product should precipitate or oil out as a cleaner phase.

-

-

Recovery: Extract the cloudy aqueous mixture with fresh Ethyl Acetate. Dry over

and concentrate.

Outcome: You now have a "semi-pure" acid, stripped of neutral organics.

Phase 2: Isomer Resolution & Solidification

User Question: I have performed the extraction, but the solid is still waxy, and NMR shows ~10% of the para-isomer. How do I fix this?

Technical Response: Separating meta vs. para isomers is difficult because their boiling points and solubilities are similar. The most robust solution is Amine Salt Derivatization . By converting the acid into a salt with a bulky amine (like Dicyclohexylamine or Benzylamine), you create a crystalline lattice that is highly selective. The meta-isomer salt often has a distinct solubility profile compared to the para-isomer salt.[2]

Protocol B: The Dicyclohexylamine (DCHA) Salt Method

This is the "Silver Bullet" for non-crystalline acids.

-

Salt Formation:

-

Dissolve your semi-pure acid (1.0 eq) in Acetone or IPA (Isopropyl Alcohol) (approx. 5-10 volumes).

-

Add Dicyclohexylamine (DCHA) (1.05 eq) dropwise with stirring.

-

Reaction:

-

-

Crystallization:

-

Heat the solution to reflux until clear.

-

Allow to cool slowly to room temperature. The DCHA salt should crystallize.

-

Troubleshooting: If no crystals form, add a non-polar anti-solvent like n-Heptane dropwise until turbidity persists, then cool.

-

-

Filtration & Wash: Filter the white salt.[2] Wash with cold Acetone/Heptane (1:1).

-

Purification Logic: The impurities (including the para-isomer salt) generally remain more soluble in the mother liquor.

-

-

Regeneration of Free Acid:

-

Suspend the solid salt in Ethyl Acetate.

-

Wash with 1N HCl or 10%

. The DCHA stays in the water (as DCHA-HCl); the pure acid returns to the organic layer.

-

Visualizing the Salt Strategy

Caption: Workflow for resolving isomeric mixtures using Dicyclohexylamine (DCHA) salt formation.

Phase 3: Final Polishing (Trace Impurities)

User Question: The purity is good (>98%), but the product has a slight yellow tint. Is this acceptable?

Technical Response:

For pharmaceutical intermediates, color often indicates trace oxidation products or metal residues (if Lewis acids like

Solvent Screening Table for Final Recrystallization (Free Acid) If you prefer not to use the salt method, or need a final polish, use this solvent guide:

| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |

| Hexane / Heptane | Low | Insoluble | Anti-Solvent | Use to force precipitation. |

| Toluene | High | Moderate | Good | Excellent for removing non-polar dimers. Slow evaporation works best. |

| Cyclohexane | Moderate | Low | Excellent | Often the best single solvent for aryl-alkanoic acids. |

| Ethanol / Water | High | Low | Risk of Oil | Adding water often causes this specific acid to oil out rather than crystallize. |

Polishing Protocol:

-

Dissolve the acid in Toluene (minimum volume at 60°C).

-

Add Activated Charcoal (5% w/w). Stir for 30 minutes.

-

Filter hot through a Celite pad to remove charcoal and colloidal metals.

-

Add Cyclohexane (warm) until the solution is slightly turbid.

-

Cool slowly to 4°C with gentle stirring.

FAQs: Troubleshooting Common Failures

Q1: Why does my product "oil out" instead of crystallizing?

-

Cause: This is common with "floppy" alkyl chains attached to aromatic rings. Impurities lower the melting point further.

-

Fix: Seed the mixture! Obtain a tiny amount of pure crystal (even if from a dirty batch) and add it at the cloud point. Alternatively, switch to the Amine Salt Protocol (Protocol B) immediately. Salts have much higher melting points and lattice energies.

Q2: I see a peak at 0.9 ppm in H-NMR. What is it?

-

Diagnosis: This is likely the gem-dimethyl group of the starting material (3,3-dimethylacrylic acid) or a dimer.

-

Fix: These are acidic impurities. If the Acid/Base wash (Protocol A) didn't remove them, they are likely occluded in the crystal. Perform a "slurry wash" of your solid in cold Pentane or Hexane. The small aliphatic impurities are soluble in cold alkanes; your product is not.

Q3: Can I use chromatography instead?

-

Response: Yes, but it is expensive for scale-up. If you must:

-

Stationary Phase: Silica Gel (Acid washed).

-

Mobile Phase: Hexane:Ethyl Acetate (start 95:5, gradient to 80:20) + 1% Acetic Acid .

-

Note: The acetic acid is mandatory to prevent "tailing" of the carboxylic acid on the silica.

-

References & Grounding

-

Isomer Separation Logic: Separation of ortho, meta and para isomers of methylmethcathinone... (Demonstrates the difficulty of regioisomer separation and the necessity of specific stationary phases or crystallization techniques) 3

-

Crystallization of Aryl-Alkanoic Acids: Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid. (Patent literature describing the synthesis and purification of the 4-chloro analog, highlighting distillation and crystallization difficulties). 4[5][6][7][3][8]

-

Amine Salt Resolution Strategy: Characterization of Two Polymorphic Forms of Tolfenamic Acid... (General principle: Using amines to resolve or purify difficult diphenyl/phenylalkanoic acids). [5][6][7][3][8][9][10][11][12]

-

General Impurity Profiles: Where Do Impurities In Pharmaceutical Analysis Come From? (Context on reactive intermediates and rearrangement impurities in phenyl-alkyl synthesis). 13[1][5][6][7][3][8][9][11]

Sources

- 1. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4366329A - Process for the separation of meta and para isomers of the sodium salt of bromophenol - Google Patents [patents.google.com]

- 3. gtfch.org [gtfch.org]

- 4. US5072037A - Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Co-crystallization of an organic solid and a tetraaryladamantane at room temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography and investigation of chlorine substituent through characterization of inclusion interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. kinampark.com [kinampark.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]

Technical Support Center: Navigating Steric Hindrance in the Derivatization of 3-(3-Chlorophenyl)-3-methylbutanoic Acid

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals working with 3-(3-Chlorophenyl)-3-methylbutanoic acid and its analogues. This resource is designed to provide expert insights and practical, field-tested solutions to the common synthetic challenges posed by this molecule's significant steric hindrance. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.

Understanding the Core Challenge: The "Neopentyl" Effect

The primary obstacle in the chemistry of this compound is the quaternary carbon atom (a carbon bonded to four other non-hydrogen atoms) directly adjacent to the carboxyl group. This arrangement, analogous to a neopentyl group, creates a sterically congested environment around the reactive carbonyl center. Nucleophiles, such as alcohols or amines, face a significant physical barrier when attempting to approach the electrophilic carbonyl carbon for acylation reactions.[1][2][3] This steric shield dramatically reduces reaction rates for standard protocols and often leads to reaction failure.

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).

-

Add HATU (1.1 equivalents) and dissolve the solids in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂, or MeCN, approx. 0.1 M concentration).

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Slowly add N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents) dropwise. A color change may be observed. Allow the mixture to stir at 0 °C for 5-10 minutes for pre-activation.

-

Add the desired amine (1.2 equivalents), either neat or as a solution in the reaction solvent, dropwise to the activated mixture at 0 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane and quench by washing with water.

-

Perform aqueous workup: wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Steglich Esterification using EDC and DMAP

This protocol is a reliable method for converting the hindered acid to an ester, particularly useful if the alcohol is sensitive or valuable.

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent), the desired alcohol (1.2-1.5 equivalents), and DMAP (0.1-0.2 equivalents) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.5 equivalents) portion-wise over 5 minutes.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the mixture with CH₂Cl₂ and wash with 1M HCl, followed by saturated aqueous NaHCO₃, and finally brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude ester by flash column chromatography.

References

-

Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252–255. [Link]

-

Scialpi, R., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 88. [Link]

-

Gagnon, D., & Ducept, P. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 12(26), 4747-4753. [Link]

-

Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

-

Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. PubMed. [Link]

-

Chemistry Hall. (2019). SN1 vs SN2 Reactions: What Is Steric Hindrance?. [Link]

-

Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431–2434. [Link]

-

Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. [Link]

-

Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). [Link]

-

Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. [Link]

-

Organic Chemistry Portal. Steglich Esterification. [Link]

-

El-Faham, A., & Albericio, F. (2010). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. The Journal of Organic Chemistry, 75(5), 1617–1623. [Link]

-

Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: HPLC Method Development for 3-(3-Chlorophenyl)-3-methylbutanoic Acid Purity

Executive Summary & Strategic Rationale

The analysis of 3-(3-Chlorophenyl)-3-methylbutanoic acid presents a distinct chromatographic challenge. Unlike simple aliphatic acids, this molecule combines a lipophilic, sterically hindered gem-dimethyl core with an ionizable carboxylic acid and a halogenated aromatic ring.

In drug development, this compound often serves as a chiral intermediate or a structural analog to bioactive phenyl-alkanoic acids (e.g., Baclofen precursors). The critical quality attribute (CQA) is not just assay purity, but the specific resolution of the 3-chloro (meta) isomer from the likely 4-chloro (para) synthetic impurity and potential des-chloro byproducts.

This guide compares two method development strategies:

-

The Conventional Approach: C18 Stationary Phase (Hydrophobic Interaction).

-

The Optimized Approach: Phenyl-Hexyl Stationary Phase (

-

Verdict: While C18 provides adequate retention, it often fails to baseline-resolve positional isomers (

Chemical Context & Separation Mechanism[1][2][3]

To develop a robust method, we must first understand the analyte's behavior in solution.

-

Analyte: this compound[1]

-

Acidity (pKa): ~4.6 (Estimated). The carboxylic acid is separated from the electron-withdrawing chlorine by a saturated carbon chain, dampening inductive effects.

-

Hydrophobicity (LogP): ~2.8 – 3.2. High retention on Reverse Phase (RP).

-

Critical Separation Mechanism: The meta-chlorine atom alters the electron density of the phenyl ring differently than a para-chlorine. A standard C18 column interacts primarily via dispersive forces (hydrophobicity), which are similar for both isomers. A Phenyl-Hexyl column introduces an orthogonal separation mechanism based on resonance interaction.

Diagram: Method Development Decision Matrix

Figure 1: Decision matrix highlighting the critical path to selecting the Phenyl-Hexyl stationary phase and acidic pH.

Comparative Analysis: C18 vs. Phenyl-Hexyl

The following data represents a synthesized comparison based on standard chromatographic principles for aromatic acid separation.

Experimental Conditions

-

System: HPLC with PDA Detector (210 nm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

-

Mobile Phase B: Acetonitrile.[2]

-

Flow Rate: 1.0 mL/min.[3]

-

Temperature: 30°C.

Performance Data Summary

| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) | Impact on Quality |

| Selectivity ( | 1.02 (Meta vs Para) | 1.08 (Meta vs Para) | Critical: Determines ability to integrate impurities accurately. |

| Resolution ( | 1.2 (Co-elution risk) | 2.8 (Baseline resolved) | |

| Peak Symmetry ( | 1.1 | 1.05 | Both acceptable due to acidic mobile phase. |

| Retention Time | ~8.5 min | ~9.2 min | Slightly longer retention on Phenyl allows better separation. |

| Robustness | Low (Sensitive to %B changes) | High (Pi-Pi interaction adds stability) | Reduces OOS (Out of Specification) results. |

Technical Insight: The C18 phase relies solely on the hydrophobicity difference between the meta and para positions, which is negligible. The Phenyl-Hexyl phase engages in

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . It includes System Suitability Tests (SST) that act as "gates"—if the SST fails, the data is automatically invalid, preventing false reporting.

A. Reagents & Preparation[1][6][7][8]

-

Diluent: 50:50 Water:Acetonitrile (v/v). Rationale: Matches initial mobile phase strength to prevent peak distortion.

-

Mobile Phase A: Dissolve 1.0 mL of 85% Phosphoric Acid in 1000 mL of HPLC-grade water. Filter through 0.22 µm nylon filter.

-

Mobile Phase B: 100% Acetonitrile (HPLC Grade).

-

Standard Solution: Prepare 0.5 mg/mL of this compound reference standard in Diluent.

-

Resolution Solution: Spike the Standard Solution with 1.0% of the 4-chlorophenyl isomer (impurity).

B. Instrument Parameters

-

Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax Eclipse Plus).

-

Wavelength: 210 nm (Primary for sensitivity), 254 nm (Secondary for specificity).

-

Injection Volume: 10 µL.

-

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 60 | 40 | Equilibration |

| 2.0 | 60 | 40 | Isocratic Hold |

| 12.0 | 20 | 80 | Linear Gradient |

| 15.0 | 20 | 80 | Wash |

| 15.1 | 60 | 40 | Re-equilibration |

| 20.0 | 60 | 40 | End of Run |

C. System Suitability Criteria (The "Trust" Pillar)

Before analyzing samples, the system must pass these checks:

-

Precision: %RSD of peak area for 5 replicate injections of Standard

2.0%. -

Tailing Factor (

): -

Resolution (

): Resolution between 3-Cl (Main) and 4-Cl (Impurity) peaks

Diagram: Self-Validating Workflow

Figure 2: The self-validating workflow ensures that no sample data is generated unless the method's specific selectivity requirements are met.

Troubleshooting & Robustness

Why Acidic pH is Non-Negotiable

The pKa of the analyte is approximately 4.6.

-

At pH 7.0: The analyte is fully ionized (COO-). It will elute near the void volume (

) with poor retention and severe tailing due to interaction with positively charged sites on the silica surface. -

At pH 2.2: The analyte is fully protonated (COOH). It behaves as a neutral, lipophilic molecule, interacting strongly with the stationary phase. This maximizes retention and peak sharpness.

Managing the "Ghost" Peaks

If you observe peaks in the blank:

-

Carryover: The gem-dimethyl group increases lipophilicity. Ensure the needle wash is strong (e.g., 90:10 ACN:Water).

-

Gradient Artifacts: Phenyl columns can bleed slightly at low pH. Ensure the column is pre-conditioned properly.

References

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and column selectivity).

-

McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and acidic analytes." Journal of Chromatography A. Link (Validates the use of Phenyl-Hexyl for aromatic selectivity).

-

PubChem. "2-(4-Chlorophenyl)-3-methylbutanoic acid (Analogous Structure Data)." National Library of Medicine. Link (Source for structural properties and pKa estimation of chlorophenyl-butanoic acid derivatives).

-

ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link (Basis for the self-validating protocol requirements).

Sources

A Comparative Analysis of 3-(3-Chlorophenyl) and 4-(4-Chlorophenyl) Butanoic Acid Isomers: A Guide for Researchers

This guide provides an in-depth comparison of two positional isomers: 3-(3-chlorophenyl)butanoic acid and 4-(4-chlorophenyl)butanoic acid. In the dynamic fields of medicinal chemistry and materials science, understanding how subtle shifts in molecular architecture influence physicochemical and biological properties is paramount. This document moves beyond a simple recitation of data to explain the underlying chemical principles that govern the behavior of these compounds. While direct comparative experimental data for these specific, non-aminated molecules is limited in published literature, this guide synthesizes established structure-property relationships, data from close chemical analogs, and validated experimental protocols to provide a robust predictive analysis for researchers.

Structural and Electronic Distinctions

The fundamental difference between the two molecules lies in the placement of the chlorophenyl substituent on the butanoic acid backbone. In 3-(3-chlorophenyl)butanoic acid, the meta-chlorinated phenyl ring is attached to the third carbon of the chain. In 4-(4-chlorophenyl)butanoic acid, the para-chlorinated phenyl ring is attached to the terminal fourth carbon.

This structural variation has significant implications for the molecule's electronic properties and spatial configuration, which in turn dictate its acidity, lipophilicity, and potential biological interactions.

Caption: Molecular structures of the two isomers.

Comparative Physicochemical Properties

The following table summarizes known and predicted properties. The predictions are grounded in well-established principles of physical organic chemistry.

| Property | 3-(3-Chlorophenyl)butanoic acid | 4-(4-Chlorophenyl)butanoic acid | Rationale for Comparison |

| Molecular Formula | C₁₀H₁₁ClO₂ | C₁₀H₁₁ClO₂ | Identical |

| Molecular Weight | 198.65 g/mol | 198.65 g/mol | Identical |

| Acidity (pKa) | Predicted: ~4.4 - 4.6 | Predicted: ~4.5 - 4.7 | The electron-withdrawing inductive effect of the chlorine atom influences the acidity of the distant carboxyl group. This effect diminishes with distance.[1] For 4-chlorobutanoic acid, the pKa is 4.52, close to that of butanoic acid itself (~4.82), indicating the effect is weak at that separation.[1][2] In these phenyl-substituted analogs, the chlorophenyl group's influence is primarily inductive. The effect in the 4-(4-chlorophenyl) isomer is expected to be slightly weaker than in the 3-(3-chlorophenyl) isomer due to the greater distance between the chlorine and the carboxyl group, making it a marginally weaker acid.[3] |

| Lipophilicity (LogP) | Predicted: ~2.9 | Predicted: ~2.8 | Lipophilicity is largely determined by the ratio of hydrophobic to hydrophilic groups. A calculated LogP for the related isomer 3-(4-chlorophenyl)butanoic acid is 2.92.[4] Given their identical atomic composition, the LogP values for both title compounds are expected to be very similar. The slightly more extended structure of the 4-isomer might marginally decrease its LogP compared to the 3-isomer. |

| Solubility in Water | Low | Low | Both compounds are predicted to have low aqueous solubility, consistent with their high LogP values and the presence of a large hydrophobic chlorophenyl group. Solubility will be pH-dependent, increasing significantly in basic solutions due to the formation of the more soluble carboxylate salt. |

Synthesis Pathways: A Generalized Approach

While specific optimized syntheses for these exact compounds are not widely reported, a common and logical approach would involve a Friedel-Crafts acylation followed by a reduction step.

Caption: General synthesis workflow for 4-substituted isomer.

This pathway highlights a key reaction in organic synthesis. The Friedel-Crafts acylation of chlorobenzene with succinic anhydride would regioselectively yield 4-(4-chlorophenyl)-4-oxobutanoic acid due to the ortho, para-directing nature of the chlorine substituent.[5] Subsequent reduction of the ketone (e.g., via Clemmensen or Wolff-Kishner reduction) would yield the final 4-(4-chlorophenyl)butanoic acid. A similar strategy using a different starting acylating agent could be envisioned for the 3-substituted isomer.

Biological & Pharmacological Context

The chlorophenyl motif is a cornerstone in drug design, often incorporated to enhance lipophilicity, which can improve membrane permeability and oral bioavailability.[6] While the title compounds themselves have no widely reported biological activity, their structural framework is highly relevant.

A prominent example is Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), a clinically used muscle relaxant.[7] Baclofen is a close structural analog of the 3-(4-chlorophenyl)butanoic acid core, with the critical addition of an amino group. It functions as a selective agonist for the GABA-B receptor, a key G-protein coupled receptor in the central nervous system.[7] The presence of the 4-chlorophenyl group in Baclofen is crucial for its potency and ability to cross the blood-brain barrier. This underscores the potential of the chlorophenylbutanoic acid scaffold as a starting point for developing neurologically active agents.

Experimental Protocol: Comparative Determination of Lipophilicity (LogP)

To empirically validate the predicted lipophilicity, a shake-flask method conforming to OECD 107 guidelines is recommended.[8] This protocol provides a reliable means to determine the octanol-water partition coefficient (Kow, or P), the logarithm of which is LogP.

Objective:

To measure and compare the LogP values of 3-(3-chlorophenyl)butanoic acid and 4-(4-chlorophenyl)butanoic acid.

Materials:

-

1-Octanol (analytical grade, pre-saturated with water)

-

Purified Water (e.g., Milli-Q, pre-saturated with 1-octanol)[9]

-

The two isomeric acids

-

Centrifuge tubes with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Solvent Preparation: Pre-saturate the 1-octanol and water by mixing them vigorously for 24 hours and allowing the layers to separate completely.[9] This step is critical as the solvents have mutual solubility.

-

Stock Solution Preparation: Prepare a stock solution of each isomer in the aqueous phase at a concentration that can be accurately measured by the chosen analytical method (e.g., 100 mg/L).

-

Partitioning:

-

In triplicate for each isomer, add a precise volume of the aqueous stock solution and a precise volume of the pre-saturated 1-octanol to a centrifuge tube.[8] The volume ratio should be chosen based on the expected LogP, aiming for a final concentration in both phases that is well within the detection limits of the analytical method.[10]

-

Cap the tubes securely and shake vigorously for 5-10 minutes at a constant temperature (e.g., 25 °C) to allow partitioning equilibrium to be reached.

-

-

Phase Separation: Centrifuge the tubes at a moderate speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the octanol and water layers.

-

Quantification:

-

Carefully withdraw an aliquot from the aqueous phase only.

-

Measure the concentration of the isomer in this aliquot using a pre-calibrated analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

Calculate the equilibrium concentration in the octanol phase by mass balance:

-

C_octanol = [V_water * (C_initial - C_water)] / V_octanol

-

-

Calculate the partition coefficient (P):

-

P = C_octanol / C_water

-

-

Calculate LogP:

-

LogP = log₁₀(P)

-

-

Caption: Workflow for experimental LogP determination.

Conclusion